2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12(11-6-7-11)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLDLRVIFBKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Phenylpropan-1-amine Backbone: The cyclopropyl group is then attached to the phenylpropan-1-amine backbone through a series of reactions, including nucleophilic substitution and reductive amination.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemical Properties and Structure
2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride is characterized by its cyclopropyl and phenyl groups, which influence its interaction with biological systems. The compound's molecular formula is , and it exhibits properties that make it suitable for various pharmacological applications.
β-Secretase Inhibition
One of the notable applications of this compound is in the development of β-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease. Research indicates that modifications to the cyclopropyl group can enhance the potency and selectivity of these inhibitors. For instance, compounds with a cyclopropyl substitution have shown significant improvements in their ability to inhibit β-secretase activity, demonstrating IC50 values in the nanomolar range .
P-glycoprotein Modulation
Another significant application lies in its role as a modulator of P-glycoprotein (P-gp), an efflux transporter involved in drug resistance. Studies have shown that derivatives of this compound can stimulate or inhibit ATPase activity associated with P-gp, thereby influencing drug absorption and distribution . The structural characteristics of this compound allow it to interact effectively with the substrate-binding sites of P-gp, making it a valuable candidate for overcoming multidrug resistance in cancer therapies.
Synthesis and Efficiency
The synthesis of this compound has been optimized to improve yield and reduce costs. Methods involving cyclopropylamine as a key reactant have demonstrated high efficiency with fewer chemical steps required . This efficiency not only makes the synthesis more practical for large-scale production but also enhances the accessibility of this compound for research purposes.
Case Study 1: Alzheimer’s Disease Research
A study focusing on β-secretase inhibitors highlighted the efficacy of this compound derivatives in reducing amyloid-beta peptide levels in vitro. The results indicated a dose-dependent inhibition, with certain analogs achieving over 80% inhibition at low concentrations . This underscores the compound's potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Cancer Treatment
In another investigation, the impact of this compound on P-glycoprotein-mediated drug resistance was assessed using various cancer cell lines. The results demonstrated that specific derivatives could significantly enhance the efficacy of chemotherapeutic agents by inhibiting P-gp activity, leading to increased intracellular concentrations of these drugs . This finding suggests that this compound could be instrumental in developing combination therapies for resistant cancers.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Amitriptyline Hydrochloride
Amitriptyline hydrochloride (C₂₀H₂₂ClN), a tricyclic antidepressant, shares the hydrochloride salt form but differs in its fused aromatic ring system. Key comparisons:


Amitriptyline’s extended conjugated system increases lipophilicity, enhancing blood-brain barrier penetration compared to the cyclopropyl-phenyl analog .
1-Chloro-2-methyl-2-propanol
Unlike this compound, it requires stringent safety protocols (e.g., immediate decontamination after skin contact) due to its volatility and reactivity .
Physicochemical and Analytical Comparisons
Solubility and Stability
Hydrochloride salts generally improve water solubility, critical for bioavailability. However, the stability of this compound remains unquantified in the provided evidence. In contrast, amitriptyline hydrochloride demonstrates robust solution stability under refrigerated conditions .
Analytical Methods
Amitriptyline hydrochloride is routinely analyzed via RP-HPLC with accuracy (≥98%) and precision (RSD <2%) .
Pharmacological and Industrial Relevance
- This compound: Potential applications in medicinal chemistry as a synthetic intermediate for CNS-targeting agents, though pharmacological data are absent in the evidence.
- Amitriptyline hydrochloride : Clinically validated for depression, with well-documented pharmacokinetics and toxicity profiles .
Biological Activity
2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride (CAS No. 2155852-30-3) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl group and a phenylpropan-1-amine backbone, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇N·HCl. The compound's structure can be visualized as follows:
This configuration contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function. However, detailed studies are required to elucidate the specific molecular targets and pathways affected by this compound.
Antidepressant Potential
Research has indicated that compounds structurally similar to this compound exhibit antidepressant-like effects. For instance, a study highlighted the importance of substituents on the phenyl ring in enhancing serotonin receptor affinity, which is critical for antidepressant activity .
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties. The structure–activity relationship (SAR) analysis indicates that modifications to the cyclopropyl or phenyl groups can significantly influence antibacterial potency against resistant strains .
Anti-inflammatory Effects
Compounds with similar structural motifs have shown promise in modulating inflammatory responses. For example, certain derivatives have been reported to inhibit nitric oxide production in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antidepressant-Like Activity
A recent study investigated the antidepressant-like effects of various phenylpropanamines, including derivatives similar to this compound. The findings revealed significant improvements in behavioral tests indicative of reduced depression-like symptoms in animal models .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of structurally related compounds against E. coli and S. aureus. Results showed that specific modifications increased efficacy against these pathogens, providing insights into optimizing the chemical structure for enhanced biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Phenylpropylamine | Lacks cyclopropyl group | Moderate antidepressant activity |
| Cyclopropylamine | Lacks phenylpropan structure | Limited biological applications |
| Phenylpropanolamine | Contains hydroxyl group | Antidepressant properties |
Q & A
Q. What are the standard synthetic routes for 2-cyclopropyl-3-phenylpropan-1-amine hydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves cyclopropylation of a phenylpropanamine precursor via rhodium- or copper-catalyzed reactions with diazo compounds, followed by amination under high-pressure ammonia. Hydrochloride salt formation is achieved using HCl. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (C₁₂H₁₇ClN, ~217.7 g/mol). Residual solvents (e.g., THF, DCM) should be quantified via GC-MS .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign cyclopropyl protons (δ 0.5–1.5 ppm) and phenyl protons (δ 7.2–7.8 ppm). Cyclopropyl carbons appear at δ 8–12 ppm.
- FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- X-ray crystallography : Resolve spatial arrangement, particularly cyclopropane ring strain (bond angles ~60°) and chloride ion coordination .
Q. How does the cyclopropyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity at the adjacent carbon, enhancing nucleophilic substitution (SN2) rates. For example, reactions with alkyl halides proceed 30–50% faster compared to non-cyclopropyl analogs. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) can quantify reaction rates .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum mechanical methods (DFT at B3LYP/6-31G* level) predict transition states and intermediates. Tools like ICReDD’s reaction path search algorithms identify low-energy pathways, while molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. DMF). Machine learning models trained on Reaxys data prioritize feasible reagents (e.g., LiAlH₄ for selective reductions) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?
- Methodological Answer : Use a Box-Behnken experimental design to test variables: catalyst loading (5–20 mol%), temperature (25–80°C), and solvent polarity (logP = −1.5 to 2.0). ANOVA identifies significant factors (e.g., temperature contributes 65% variance). Cross-validate with chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee) discrepancies .
Q. How do steric and electronic effects of the phenyl group impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., –NO₂, –OCH₃) at the phenyl para position.
- Docking Simulations : AutoDock Vina predicts binding affinities to serotonin transporters (SERT; PDB ID: 5I73).
- In Vitro Assays : Radioligand displacement (³H-citalopram) quantifies IC₅₀ shifts. Bulky substituents reduce SERT affinity by 2–3 orders of magnitude .
Q. What advanced purification techniques address byproduct formation during scale-up?
- Methodological Answer :
- Simulated Moving Bed (SMB) Chromatography : Separates diastereomers with >99% purity using Chiralcel OD columns and hexane/IPA gradients.
- Crystallization Screening : High-throughput platforms (e.g., Crystal16) identify optimal solvents (e.g., ethanol/water mixtures) to suppress solvate formation.
- Process Analytical Technology (PAT) : In-line NIR monitors particle size distribution during lyophilization .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
